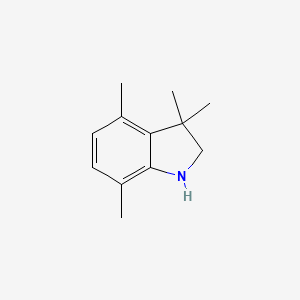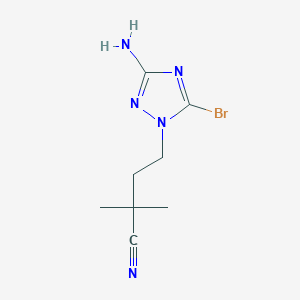
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile is a synthetic organic compound that features a triazole ring substituted with an amino and bromo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Bromination: The triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Amination: The bromo-substituted triazole is subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Attachment of the Butanenitrile Moiety: The final step involves the coupling of the triazole derivative with 2,2-dimethylbutanenitrile using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines or amides.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium thiolate (NaSR), primary or secondary amines, and alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro or nitroso derivatives of the triazole ring.
Reduction: Primary or secondary amines derived from the nitrile group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.
Agrochemicals: It may serve as a precursor for the development of new pesticides or herbicides.
作用机制
The mechanism of action of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-6-fluorobenzonitrile
- 6-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
Comparison
Compared to similar compounds, 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile is unique due to its specific substitution pattern and the presence of the dimethylbutanenitrile moiety. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C8H12BrN5 |
|---|---|
分子量 |
258.12 g/mol |
IUPAC 名称 |
4-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C8H12BrN5/c1-8(2,5-10)3-4-14-6(9)12-7(11)13-14/h3-4H2,1-2H3,(H2,11,13) |
InChI 键 |
WHIUCYNDLWFBHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN1C(=NC(=N1)N)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



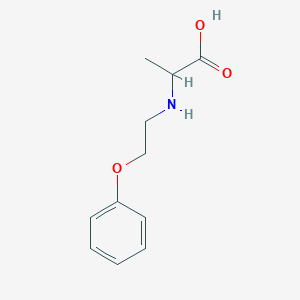
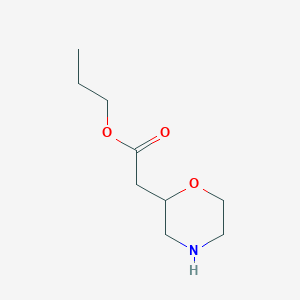
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
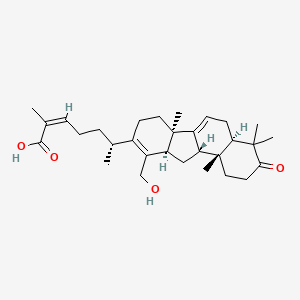
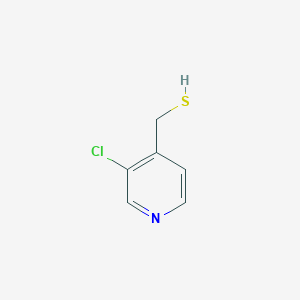
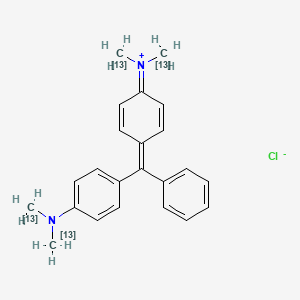
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
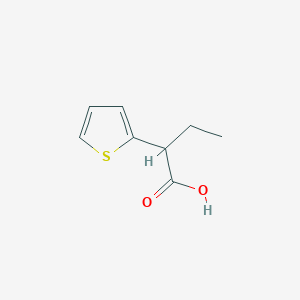
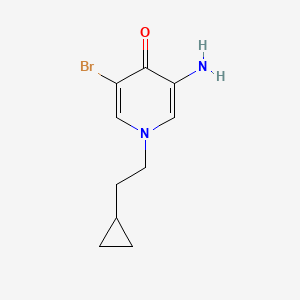
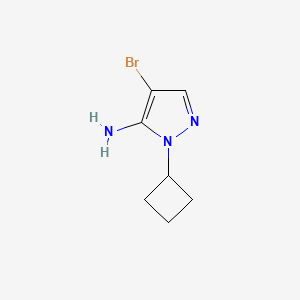
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)

